2,4-Difluoro-6-methylphenol
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Overview
Description
2,4-Difluoro-6-methylphenol: is an organic compound with the molecular formula C7H6F2O It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and a methyl group is attached at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with a methyl group, followed by reduction of the nitro group to a hydroxyl group. This reaction typically requires a strong base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-methylphenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the methyl group can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2,6-Difluoro-3-methylphenol: Similar structure but with different fluorine and methyl group positions.
2,4-Difluorophenol: Lacks the methyl group, which can affect its chemical properties and applications.
2,4-Difluoro-6-chlorophenol:
Uniqueness: 2,4-Difluoro-6-methylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H6F2O |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2,4-difluoro-6-methylphenol |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
UPTINTFSEIPPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)F)F |
Origin of Product |
United States |
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